Butenachlor

Description

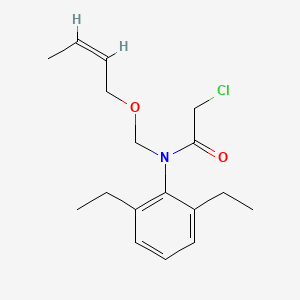

Structure

3D Structure

Properties

IUPAC Name |

N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDIJTXDRLNTIS-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058206 | |

| Record name | Butenachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-56-3 | |

| Record name | Butenachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTENACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butenachlor in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butachlor, a pre-emergent herbicide belonging to the chloroacetamide class, is widely utilized for the control of annual grasses and certain broadleaf weeds, particularly in rice cultivation. Its efficacy stems from its ability to disrupt fundamental physiological and biochemical processes within susceptible plants. This technical guide provides a comprehensive overview of the molecular mechanisms underlying butachlor's herbicidal activity. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development. This primary effect triggers a cascade of secondary consequences, including the inhibition of protein and RNA synthesis, and the disruption of cell division. This document details these mechanisms, presents quantitative data on butachlor's inhibitory effects, and provides methodologies for key experiments used to elucidate its mode of action.

Introduction to Butachlor

Butachlor (N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide) is a selective, systemic herbicide.[1][2] It is primarily absorbed by the germinating shoots of emerging seedlings and, to a lesser extent, by the roots.[1][2] Following absorption, it is translocated throughout the plant, accumulating at higher concentrations in vegetative parts compared to reproductive tissues.[1] Butachlor's selectivity allows for its use in various crops, including rice, wheat, barley, and peanuts, where it effectively manages weed competition during the critical early stages of crop growth.

Core Mechanism of Action

The herbicidal properties of butachlor are attributed to its multifaceted impact on plant cellular processes. While the inhibition of VLCFA synthesis is the primary target, subsequent effects on protein synthesis and cell division contribute significantly to its overall phytotoxicity.

Primary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The principal mode of action of butachlor is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various lipids crucial for plant function, including cuticular waxes, suberin, and certain membrane lipids. The inhibition of VLCFA synthesis disrupts the formation of these critical components, leading to a cascade of detrimental effects on plant growth and development. This mode of action places butachlor in the HRAC (Herbicide Resistance Action Committee) Group K3.

Secondary Mechanisms of Action

Butachlor is a potent inhibitor of protein synthesis in susceptible plants. This inhibition has been observed to be more pronounced in the roots than in the shoots. For instance, at a concentration of 50 µM, butachlor has been shown to inhibit protein synthesis by 81-90% in the roots of rice and barnyardgrass, and by 55-65% in the shoots. The disruption of protein synthesis can have widespread consequences, as proteins are essential for all cellular functions, including enzymatic activity, structural integrity, and signaling.

Butachlor also interferes with RNA synthesis, although this process appears to be less sensitive to the herbicide than protein and lipid synthesis. In studies with isolated bean cells, significant inhibition of RNA synthesis was observed at a butachlor concentration of 100 µM. The inhibition of RNA synthesis further contributes to the overall disruption of cellular processes by limiting the availability of templates for protein synthesis.

A significant cytological effect of butachlor is the disruption of mitosis. Studies have demonstrated that butachlor can significantly decrease the mitotic index in the root tip cells of plants like wheat. Furthermore, it induces a range of chromosomal abnormalities, including sticky chromatin, chromosomal bridges, and fragmented chromosomes. This disruption of cell division is a likely consequence of the inhibition of VLCFA and protein synthesis, both of which are vital for the formation of new cell membranes and other components required for successful mitosis.

Quantitative Data on Butachlor's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of butachlor on various metabolic processes in different plant systems.

Table 1: Effect of Butachlor on Metabolic Processes in Isolated Red Kidney Bean Leaf Cells (2-hour incubation)

| Butachlor Concentration (µM) | Inhibition of Photosynthesis (%) | Inhibition of Protein Synthesis (%) | Inhibition of RNA Synthesis (%) | Inhibition of Lipid Synthesis (%) |

| 10 | 0 | 19 | 17 | 40 |

| 100 | 99 | 99 | 96 | 81 |

Table 2: Effect of Butachlor (50 µM) on Protein and RNA Synthesis in Rice and Barnyardgrass Seedlings

| Plant Species | Organ | Inhibition of Protein Synthesis (%) | Inhibition of RNA Synthesis (%) |

| Rice | Shoot | 55 | Not Significant |

| Rice | Root | 81 | Not Significant |

| Barnyardgrass | Shoot | 65 | Not Significant |

| Barnyardgrass | Root | 90 | 33 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of butachlor and a general workflow for investigating its effects.

Caption: The proposed mechanism of action of butachlor in plants.

Caption: A generalized experimental workflow for studying butachlor's effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of butachlor.

Protocol for Mitotic Index and Chromosomal Aberration Analysis using Allium cepa (Onion Root Tip) Assay

This protocol is adapted from standard methods for cytological analysis of herbicide effects.

1. Materials:

- Healthy onion bulbs (Allium cepa)

- Butachlor solutions of varying concentrations (e.g., 0.15, 0.25, 0.50, 1.0 ppm) and a control (distilled water)

- Beakers or small jars

- Fixative: Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v/v)

- 1N HCl

- 2% Aceto-orcein stain

- Microscope slides and coverslips

- Microscope with camera

2. Procedure:

- Root Growth: Suspend onion bulbs in beakers filled with the different butachlor concentrations and the control, ensuring the base of the bulb is in contact with the solution. Allow roots to grow for 48-72 hours in the dark.

- Root Tip Fixation: Excise the terminal 1-2 cm of the roots and immediately place them in Carnoy's fixative for 24 hours.

- Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes.

- Staining: Wash the root tips thoroughly with distilled water and then place them in 2% aceto-orcein stain for 1-2 hours.

- Slide Preparation: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.

- Microscopic Analysis: Observe the slides under a microscope. For each concentration, score at least 1000 cells to determine the mitotic index (MI) using the formula: MI = (Number of dividing cells / Total number of cells observed) x 100

- Examine cells in different stages of mitosis for chromosomal aberrations such as bridges, fragments, and stickiness.

Protocol for Quantifying Inhibition of Macromolecule Synthesis in Isolated Plant Cells

This protocol provides a general framework for measuring the impact of butachlor on lipid, protein, and RNA synthesis using radiolabeled precursors.

1. Materials:

- Isolated plant cells (e.g., from red kidney bean leaves)

- Butachlor solutions of desired concentrations

- Incubation medium

- Radiolabeled precursors:

- For lipid synthesis: [¹⁴C]-acetate

- For protein synthesis: [¹⁴C]-leucine

- For RNA synthesis: [³H]-uridine

- Scintillation vials and scintillation cocktail

- Liquid scintillation counter

- Filtration apparatus

2. Procedure:

- Cell Preparation and Treatment: Prepare a suspension of isolated plant cells in the incubation medium. Aliquot the cell suspension into treatment groups, including a control and various butachlor concentrations.

- Pre-incubation: Pre-incubate the cell suspensions with butachlor for a specified time (e.g., 15, 30, 60, 120 minutes).

- Radiolabeling: Add the respective radiolabeled precursor to each treatment group and incubate for a defined period to allow for incorporation.

- Termination and Macromolecule Precipitation: Stop the reaction (e.g., by adding trichloroacetic acid).

- Filtration and Washing: Filter the cell suspension to collect the precipitated macromolecules. Wash the precipitate to remove any unincorporated radiolabeled precursor.

- Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the percent inhibition of synthesis for each macromolecule at different butachlor concentrations and incubation times.

Conclusion

Butachlor's herbicidal activity is a result of a multi-pronged attack on the fundamental cellular machinery of susceptible plants. Its primary action of inhibiting very-long-chain fatty acid synthesis is the critical initiating event that leads to a cascade of secondary effects, including the cessation of protein and RNA synthesis and the disruption of cell division. This comprehensive disruption of essential metabolic and cellular processes ultimately results in weed mortality. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of butachlor's mechanism of action and to explore the potential for developing new herbicidal compounds with similar or novel modes of action.

References

Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide: A Technical Guide

Introduction

N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide, commercially known as Butachlor, is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. It is effective in controlling annual grasses and certain broadleaf weeds in various crops, particularly rice. This technical guide provides a comprehensive overview of the synthesis of Butachlor, detailing the reaction pathways, experimental protocols, and relevant quantitative data. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Synthesis Pathway

The synthesis of Butachlor is a multi-step process that primarily involves two key routes. Both pathways begin with the acylation of 2,6-diethylaniline.

Route 1: Two-Step Synthesis via N-alkoxymethylation

This is a common and established method for the synthesis of Butachlor.

-

Step 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide: This initial step involves the reaction of 2,6-diethylaniline with chloroacetyl chloride. This reaction forms the crucial acetamide intermediate.

-

Step 2: N-alkoxymethylation: The intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, is then reacted with formaldehyde and n-butanol in the presence of an acid catalyst to yield the final product, N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide.

Route 2: Synthesis via N-chloromethylation followed by etherification

This alternative route also starts with the formation of an intermediate from 2,6-diethylaniline.

-

Step 1: Synthesis of N-methylene-2,6-diethylaniline: 2,6-diethylaniline is first reacted with paraformaldehyde to form N-methylene-2,6-diethylaniline.

-

Step 2: Acylation to form N-(chloromethyl) intermediate: The N-methylene-2,6-diethylaniline is then reacted with chloroacetyl chloride to produce N-(2,6-diethylphenyl)-N-chloromethylchloroacetamide.

-

Step 3: Etherification: Finally, this intermediate is reacted with n-butanol to yield Butachlor.[1]

Below is a Graphviz diagram illustrating the primary synthesis pathway (Route 1).

Caption: Synthesis Pathway of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Butachlor via Route 1.

Table 1: Reactants and Molar Ratios for the Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,6-Diethylaniline | 149.24 | 1 |

| Chloroacetyl Chloride | 112.94 | 1.0 - 1.5 |

| Triethylamine (Base) | 101.19 | 1.0 - 3.0 |

Table 2: Reaction Conditions and Yield for the Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

| Parameter | Value |

| Solvent | Dichloromethane, Toluene or Xylene |

| Temperature | 0 - 20 °C |

| Reaction Time | 6 hours |

| Yield | 82 - 95% |

Table 3: Reactants and Molar Ratios for the Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-chloro-N-(2,6-diethylphenyl)acetamide | 225.71 | 1 |

| Formaldehyde | 30.03 | 1.5 |

| n-Butanol | 74.12 | 5.5 |

Table 4: Reaction Conditions and Yield for the Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide

| Parameter | Value |

| Temperature | 30 - 50 °C |

| Reaction Time | 1 - 5 hours |

| Yield | > 90% |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Butachlor.

Experiment 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)

Materials:

-

2,6-Diethylaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (or Toluene/Xylene)

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in dichloromethane (20 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.5 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dichloromethane using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether eluent system. The expected yield is approximately 82.72%.[2]

Experiment 2: Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide (Butachlor)

Materials:

-

2-chloro-N-(2,6-diethylphenyl)acetamide

-

Formaldehyde (as paraformaldehyde)

-

n-Butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-N-(2,6-diethylphenyl)acetamide, paraformaldehyde, and a molar excess of n-butanol.

-

Add a catalytic amount of a suitable acid catalyst.

-

Heat the reaction mixture to a temperature of 50 °C and stir for approximately 5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the excess n-butanol under reduced pressure.

-

The resulting crude product can be purified by distillation or crystallization to obtain high-purity Butachlor. The expected yield is typically over 90%.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of Butachlor.

Disclaimer: The provided experimental protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.

References

In-Depth Toxicological Profile of Butenachlor in Aquatic Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenachlor, a chloroacetanilide herbicide widely used in agriculture, poses a significant ecotoxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in aquatic invertebrates. It synthesizes acute and chronic toxicity data, details experimental methodologies, and elucidates the known mechanisms of toxicity, with a focus on oxidative stress induction. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental risk assessment and the development of safer agricultural chemicals.

Acute and Chronic Toxicity Data

The toxicity of this compound to aquatic invertebrates varies across species and exposure durations. The following tables summarize the available quantitative data for key indicator species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 48 | EC50 (Immobilisation) | > 2.4 | [1] |

| Daphnia magna | 24 | EC50 (Immobilisation) | 2.55 | [2] |

| Daphnia carinata | 48 | LC50 | 3.40 | [3] |

| Moina mongolica | 24 | LC50 | 1.88 | |

| Moina mongolica | 48 | LC50 | 1.35 | |

| Zooplankton | - | Total Mortality | - | [4][5] |

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration (days) | Endpoint | NOEC (mg/L) | LOEC (mg/L) | Reference |

| Moina mongolica | 7 | Survival | 0.25 | 0.50 | |

| Moina mongolica | 7 | Reproduction | 0.125 | 0.25 |

Experimental Protocols

The methodologies employed in aquatic invertebrate toxicity testing are critical for the generation of reliable and comparable data. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely adopted.

Acute Immobilisation Test (Daphnia sp.) - Based on OECD Guideline 202

This test assesses the acute toxicity of a substance by determining its effect on the mobility of Daphnia.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Procedure:

-

A series of test solutions with varying concentrations of this compound are prepared. A control group with no test substance is also included.

-

At least 20 daphnids, divided into four groups of five, are introduced into each test concentration and the control.

-

The daphnids are observed at 24 and 48 hours, and the number of immobile individuals is recorded. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

-

Endpoint: The primary endpoint is the EC50, the concentration of the test substance that causes immobilisation in 50% of the daphnids after 48 hours.

Acute Immobilisation Test Workflow

Chronic Reproduction Test (Daphnia magna) - Based on OECD Guideline 211

This test evaluates the sublethal effects of a substance on the reproductive output of Daphnia magna.

-

Test Organism: Young female daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 21 days.

-

Procedure:

-

Daphnids are exposed to a range of this compound concentrations in a semi-static or flow-through system.

-

The test medium is renewed regularly to maintain the test concentrations.

-

The daphnids are fed daily.

-

The number of live offspring produced by each parent animal is counted at least every other day.

-

Parental mortality and any other signs of toxicity are recorded.

-

-

Endpoints: The primary endpoints are the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be determined.

Mechanism of Toxicity: Oxidative Stress

A primary mechanism of this compound toxicity in aquatic invertebrates is the induction of oxidative stress. This compound exposure leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

The cellular response to oxidative stress involves a complex signaling pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

References

- 1. Acute toxicity of selected herbicides and surfactants to larvae of the midge Chironomus riparius | U.S. Geological Survey [usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of AChE in Swimming Behavior of Daphnia magna: Correlation Analysis of Both Parameters Affected by Deltamethrin and Methomyl Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENVIRONMENTAL [oasis-lmc.org]

- 5. farmlandbirds.net [farmlandbirds.net]

The Environmental Fate and Transport of Butenachlor in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenachlor, a pre-emergence herbicide from the chloroacetamide class, is widely used in agriculture, particularly in rice paddies, to control annual grasses and certain broadleaf weeds.[1] Its extensive application, however, raises concerns about its persistence, mobility, and potential impact on soil ecosystems and non-target organisms.[2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing important processes and workflows.

Core Concepts in Environmental Fate and Transport

The environmental behavior of this compound in soil is governed by a combination of physical, chemical, and biological processes. These include:

-

Adsorption: The binding of this compound to soil particles, which influences its availability for degradation and transport.

-

Degradation: The breakdown of the this compound molecule into simpler compounds, primarily through microbial activity.

-

Dissipation: The overall decline of this compound concentration in the soil over time, encompassing both degradation and transport processes.

-

Mobility: The movement of this compound through the soil profile, primarily through leaching with soil water.

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental fate and transport of this compound in soil from various studies.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

| Soil Type | Application Rate | Conditions | DT50 (days) | Reference |

| Alluvial Soil | 1.0 kg/ha | Field | 12.5 - 17.7 | [4] |

| Alluvial Soil | 2.0 kg/ha | Field | 17.7 - 21.5 | [4] |

| Rice Soil | Not Specified | Field | 15.2 - 19.29 | |

| Rice Soil | Not Specified | Laboratory | 25.94 - 29.79 | |

| Paddy Soil | 200 µg/g | Laboratory (Sterile) | 26.87 | |

| Paddy Soil | 200 µg/g | Laboratory (Non-sterile) | 15.17 | |

| Paddy Soil | 200 µg/g | Laboratory (Non-sterile, Inoculated) | 8.03 | |

| Not Specified | Recommended Dosage | Laboratory (1st application) | 12.5 | |

| Not Specified | Recommended Dosage | Laboratory (2nd application) | 4.5 | |

| Not Specified | Recommended Dosage | Laboratory (3rd application) | 3.2 |

Table 2: Adsorption Coefficients of this compound in Soil

| Soil Type | Organic Carbon (%) | Clay Content (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Silty Clay Loam | 4.59 | 36 | 29.07 | 633.3 | |

| Clay Loam | 3.87 | 34 | 24.15 | 624.0 | |

| Loam | 2.56 | 22 | 16.95 | 662.1 | |

| Silt Loam | 1.02 | 16 | 5.05 | 495.1 | |

| Krasnozem | 3.54 | - | - | 430 | |

| Fluvo-aquic soil | 1.28 | - | - | 250 | |

| Phaeozem | 5.21 | - | - | 560 |

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound in soil.

Determination of this compound Residues in Soil by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for extracting and quantifying this compound from soil samples.

a. Sample Preparation and Extraction:

-

Collect representative soil samples from the field or laboratory microcosm.

-

Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

-

Weigh 50 g of the prepared soil into a flask.

-

Add 100 mL of methanol to the flask.

-

Shake the flask on a mechanical shaker for a specified time (e.g., 2 hours) to extract this compound.

-

Filter the extract through a Büchner funnel with filter paper.

-

Transfer the filtrate to a separatory funnel and add an equal volume of n-hexane.

-

Shake vigorously and allow the layers to separate.

-

Collect the n-hexane layer (upper layer) containing this compound.

-

Evaporate the n-hexane to dryness using a rotary evaporator.

-

Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

b. HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 215 nm.

-

Quantification: Compare the peak area of the sample to a calibration curve prepared from standard solutions of this compound.

Batch Equilibrium Study for this compound Adsorption

This experiment determines the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in soil.

a. Procedure:

-

Prepare a stock solution of this compound in a 0.01 M CaCl2 solution. The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.

-

Weigh a known amount of air-dried, sieved soil (e.g., 5 g) into a series of centrifuge tubes.

-

Add a known volume of the this compound stock solution to each tube to achieve a range of initial concentrations.

-

Include control tubes without soil to account for any potential adsorption to the container walls.

-

Shake the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).

-

After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the solution.

-

Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution using HPLC (as described in the previous protocol).

b. Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil (Cs) using the following equation:

-

Cs = (C0 - Ce) * V / M

-

Where:

-

C0 is the initial concentration of this compound.

-

Ce is the equilibrium concentration of this compound in the solution.

-

V is the volume of the solution.

-

M is the mass of the soil.

-

-

-

Plot the amount of adsorbed this compound (Cs) against the equilibrium concentration (Ce) to obtain the adsorption isotherm.

-

The adsorption coefficient (Kd) can be calculated from the slope of the linear adsorption isotherm.

-

The organic carbon-normalized adsorption coefficient (Koc) is calculated as:

-

Koc = (Kd / % Organic Carbon) * 100

-

Soil Dissipation Study

This experiment investigates the rate at which this compound disappears from the soil under controlled laboratory or field conditions.

a. Laboratory Study:

-

Treat a known mass of sieved soil with a solution of this compound to achieve a desired concentration.

-

Thoroughly mix the soil to ensure uniform distribution of the herbicide.

-

Place the treated soil in incubation containers (e.g., glass jars).

-

Maintain the soil moisture and temperature at constant, controlled levels.

-

At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect soil samples from the containers.

-

Extract and analyze the concentration of this compound in the soil samples using HPLC or GC-MS.

b. Field Study:

-

Establish experimental plots in a field with a known soil type.

-

Apply this compound to the plots at a specified application rate.

-

At various time points after application, collect soil cores from different depths within the plots.

-

Process and analyze the soil samples for this compound residues as described above.

c. Data Analysis:

-

Plot the concentration of this compound remaining in the soil against time.

-

The data is often fitted to a first-order kinetics model:

-

Ct = C0 * e^(-kt)

-

Where:

-

Ct is the concentration at time t.

-

C0 is the initial concentration.

-

k is the dissipation rate constant.

-

-

-

The dissipation half-life (DT50) is calculated as:

-

DT50 = 0.693 / k

-

Visualizations

This compound Degradation Pathway in Soil

The microbial degradation of this compound in soil proceeds through several steps, leading to the formation of various metabolites. The primary degradation pathways involve the cleavage of the ether linkage and the dehalogenation of the chloroacetyl group.

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for a Soil Dissipation Study

The following diagram illustrates the typical workflow for conducting a laboratory-based soil dissipation study of this compound.

References

- 1. The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Butachlor dissipation in rice grown soil and its residues in grain | Semantic Scholar [semanticscholar.org]

- 3. Method for the determination of butachlor residues in water, soil and rice | Semantic Scholar [semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Butachlor: A Technical Examination of Genotoxicity and Carcinogenic Potential

Abstract

Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used in agriculture, particularly in rice cultivation, to control annual grasses and certain broad-leaved weeds.[1] Given its widespread environmental presence, a thorough understanding of its toxicological profile, specifically its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity), is of paramount importance for risk assessment. This technical guide provides a comprehensive review of the available scientific data, detailing the experimental protocols of key studies and summarizing the evidence regarding butachlor's genotoxic and carcinogenic potential. The weight of evidence from an extensive battery of tests suggests that butachlor does not pose a significant genotoxic risk to mammals.[2] While it has been shown to induce stomach tumors in rats, these are considered to occur through a non-genotoxic, threshold-based mechanism that is of doubtful relevance to humans.[2][3]

Genotoxicity Assessment

The genotoxic potential of butachlor has been evaluated in a wide range of in vitro (test tube) and in vivo (living organism) assays. These tests examine the ability of a substance to directly or indirectly damage DNA and chromosomes.

Summary of Genotoxicity Data

Overall, while some in vitro assays have shown positive results, particularly in bacterial systems, the consensus from a comprehensive evaluation of in vivo mammalian studies is that butachlor does not have significant genotoxic potential.[2]

-

In Vitro Studies: Early studies reported that butachlor can act as an indirect mutagen in various in vitro systems. In the Salmonella typhimurium reverse mutation assay (Ames test), increased revertant colonies were observed, but this effect was less than three-fold above control values and occurred only in the TA-100 strain at high doses. In contrast, tests in mammalian cell lines, such as the CHO/HGPRT forward gene mutation assay and an in vitro cytogenetics assay in CHO cells, were negative for mutagenic and clastogenic effects, respectively. However, a study using cultured human peripheral blood lymphocytes indicated a dose-dependent increase in chromosomal aberrations after treatment with butachlor, although it did not induce sister chromatid exchanges. Research also suggests butachlor can induce oxidative DNA damage, mitochondrial dysfunction, and necrosis in human peripheral blood mononuclear cells.

-

In Vivo Studies: Four key in vivo mammalian tests have been conducted, all of which were negative for genotoxicity. These include a bone marrow cytogenetics study in Sprague-Dawley rats, a micronucleus test in Swiss-Webster mice, a dominant lethal effects study in CD-1 male mice, and an in vivo/in vitro DNA repair (Unscheduled DNA Synthesis - UDS) assay in F-344 rats. Despite signs of general toxicity at higher doses in some of these studies, there was no evidence of adverse chromosomal effects or DNA damage.

Data Presentation: Genotoxicity Studies

| Test System | Organism / Cell Line | Dose / Concentration Levels | Metabolic Activation (S9) | Result | Reference(s) |

| IN VITRO ASSAYS | |||||

| Ames Reverse Mutation Assay | Salmonella typhimurium (TA-100) | 0.5 to 10 mg/plate | With S9 | Weakly Positive | |

| Gene Mutation Assay (HGPRT) | Chinese Hamster Ovary (CHO) cells | Not Specified | With and Without S9 | Negative | |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not Specified | With and Without S9 | Negative | |

| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 5, 10, 20 µg/mL | Not Applicable | Positive | |

| Sister Chromatid Exchange | Human Peripheral Blood Lymphocytes | 5, 10, 20 µg/mL | Not Applicable | Negative | |

| Micronucleus Formation | Human PBMN cells | Not Specified | Not Applicable | Positive | |

| IN VIVO ASSAYS | |||||

| Bone Marrow Cytogenetics | Sprague-Dawley Rats | 75, 250, 750 mg/kg (i.p.) | Not Applicable | Negative | |

| Micronucleus Test | Swiss-Webster Mice | 250, 500, 1000 mg/kg/day (i.p.) | Not Applicable | Negative | |

| Dominant Lethal Test | CD-1 Mice | 100, 1000, 5000 ppm (dietary) | Not Applicable | Negative | |

| DNA Repair (UDS) Assay | F-344 Rats | 50, 200, 1000 mg/kg (oral) | Not Applicable | Negative |

Experimental Protocols

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102) are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (his-).

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of butachlor on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that revert to a his+ state (able to synthesize histidine) can grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

This assay identifies agents that cause structural changes to chromosomes (clastogenicity).

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: Actively dividing cells are exposed to at least three concentrations of butachlor for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 21 hours) without S9.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for structural aberrations, such as chromosome breaks, chromatid breaks, and exchanges. A positive result is a dose-dependent, statistically significant increase in the percentage of cells with aberrations.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

-

Animal Dosing: Typically, mice or rats are administered butachlor, usually via two or more exposures (e.g., intraperitoneal injection or oral gavage) over a period of 24 hours. A range of doses is used, up to the maximum tolerated dose.

-

Tissue Sampling: Bone marrow is collected from the animals at specific time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation: The bone marrow is flushed from the femurs, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm. The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

-

Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualization: Genotoxicity Testing Workflow

Caption: A generalized workflow for assessing the genotoxicity of a chemical compound.

Carcinogenic Potential

Long-term carcinogenicity bioassays, primarily in rats, have been conducted to evaluate the potential of butachlor to cause cancer.

Summary of Carcinogenicity Data

Chronic exposure studies have shown that butachlor can induce stomach tumors in Sprague-Dawley rats. However, these tumors were observed only at high dose levels (e.g., 3000 ppm) that exceeded the Maximum Tolerated Dose (MTD). This high dose was associated with excessive body weight loss, hepatocellular necrosis, and decreased survival, indicating significant systemic toxicity. The production of tumors under such extreme exposure conditions is considered to be of questionable relevance for human risk assessment. Studies in dogs and mice did not show evidence of carcinogenicity.

Crucially, mechanistic studies have demonstrated that butachlor acts as a tumor promoter, not an initiator. This means it does not directly cause the initial genetic mutations that lead to cancer but can promote the growth of already initiated cells. This finding supports a non-genotoxic mode of action for its carcinogenicity in the rat stomach.

Data Presentation: Carcinogenicity Studies

| Species / Strain | Dose Levels (in diet) | Duration | Key Findings | Conclusion | Reference(s) |

| Sprague-Dawley Rat | 100, 1000, 3000 ppm | 2 years | Increased incidence of stomach tumors (fundic region) at 3000 ppm. | Carcinogenic at doses exceeding the MTD. | |

| Sprague-Dawley Rat | Not specified | Not specified | Butachlor acts as a tumor promoter, not an initiator. | Supports a non-genotoxic mechanism. | |

| Dog | 100, 300, 1000 ppm | 2 years | No evidence of chronic toxicity or carcinogenicity. | Not carcinogenic in this study. | |

| Mouse | 100, 1000, 5000 ppm | 7 weeks | No evidence of dominant lethal effects (related to germ cell mutation). | Not mutagenic to germ cells. | |

| Mouse | 500 to 2000 ppm | 104 weeks | Increased incidence of non-neoplastic lesions (retinochoroidal degeneration, cataracts). No evidence of carcinogenicity. | Not carcinogenic in this study. |

Experimental Protocol: Chronic Rodent Carcinogenicity Bioassay

-

Animal Selection: A rodent species, typically Sprague-Dawley rats, is selected. Animals are young adults at the start of the study.

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is chosen to be the Maximum Tolerated Dose (MTD), which should induce minimal toxicity (e.g., no more than a 10% decrease in body weight) without shortening the natural lifespan from effects other than tumors.

-

Administration: Butachlor is mixed into the diet and administered to the animals for the majority of their natural lifespan (typically 24 months for rats).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study). All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination by a pathologist.

-

Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The analysis considers the type, location, and malignancy of the tumors.

Mechanism of Carcinogenicity

The stomach tumors observed in rats are not caused by direct DNA damage. Instead, they arise from a well-understood, non-genotoxic mechanism involving a sequence of secondary physiological events triggered by high, chronic doses of butachlor.

-

Mucosal Atrophy: High concentrations of butachlor in the stomach lead to progressive atrophy of the gastric mucosa.

-

Hypochlorhydria: The mucosal damage results in reduced acid secretion (hypochlorhydria), leading to an increase in stomach pH.

-

Compensatory Hypergastrinemia: The body responds to the high pH by increasing the production of the hormone gastrin.

-

Cell Proliferation: This excessive and sustained secretion of gastrin, combined with the ongoing mucosal atrophy, drives a proliferative response in the stomach lining.

-

Tumor Formation: This chronic stimulation and cell proliferation ultimately culminates in the formation of tumors.

This mechanism is considered to be threshold-based, meaning it only occurs above a certain dose level. At lower, non-oncogenic doses, butachlor did not produce the initial mucosal atrophy. This entire pathway is considered specific to the rat and not relevant to humans under normal exposure scenarios.

Visualization: Proposed Mechanism of Butachlor-Induced Stomach Tumors

Caption: Proposed non-genotoxic mechanism for butachlor-induced stomach tumors in rats.

Conclusion and Human Relevance

-

Genotoxicity: The weight of evidence from a broad suite of in vitro and in vivo assays indicates that butachlor does not possess significant genotoxic potential in mammals. Positive findings in some in vitro assays were not replicated in whole-animal studies.

-

Carcinogenicity: Butachlor has been shown to cause stomach tumors in rats, but only at doses that exceed the MTD and cause significant systemic toxicity.

-

Mechanism: The mechanism of tumor formation in the rat stomach is non-genotoxic, involving a threshold-sensitive process of mucosal atrophy, hormonal imbalance, and subsequent cell proliferation. This mechanism is considered species-specific and of doubtful relevance to humans under anticipated exposure levels.

Therefore, based on the available scientific evidence, the tumors observed in the rat carcinogenicity studies are not considered indicative of a human cancer risk. The overall toxicological profile suggests that butachlor's carcinogenic effects are a high-dose phenomenon in a specific species, driven by a non-genotoxic pathway.

References

An In-depth Technical Guide on the Acute Oral and Dermal Toxicity of Butenachlor in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Butenachlor, a chloroacetanilide herbicide. The information presented herein is synthesized from various toxicological studies and safety data sheets to support research and development activities.

Core Data Presentation: Acute Toxicity of this compound

The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The following table summarizes the quantitative data on the acute oral and dermal LD50 of this compound in various mammalian species.

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | >5000 | [1] |

| Rat | Oral | 1740 | [2] |

| Rat (similar product) | Oral | 2500 | [3] |

| Rat | Dermal | >5000 | [1] |

| Rat (similar product) | Dermal | >2000 | [3] |

| Rabbit | Dermal | Practically non-irritating |

Note: Variations in LD50 values can be attributed to differences in the formulation of the tested this compound product (e.g., technical grade vs. emulsifiable concentrate) and the specific strain and sex of the test animals.

Experimental Protocols

The methodologies for determining acute oral and dermal toxicity generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific details may vary between studies, the core protocols are outlined below.

Acute Oral Toxicity Testing

A standard acute oral toxicity study for a substance like this compound typically involves the following steps:

-

Test Animals: Healthy, young adult laboratory animals, most commonly rats (e.g., Sprague-Dawley or Wistar strains), are used. Both males and females are typically included in the study.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the study.

-

Fasting: Animals are fasted overnight prior to the administration of the test substance.

-

Dose Administration: this compound, usually dissolved or suspended in a suitable vehicle, is administered as a single dose by gavage directly into the stomach.

-

Dose Levels: Multiple dose levels are typically used to determine the dose-response relationship.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Data Collection: Data collected includes changes in body weight, food and water consumption, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and mortality.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity Testing

The protocol for acute dermal toxicity testing shares similarities with the oral toxicity protocol but focuses on exposure through the skin:

-

Test Animals: Young adult rats or rabbits are the preferred species for this test.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

-

Data Collection: The same parameters as in the oral toxicity study are recorded, with special attention to any skin reactions at the site of application.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an acute toxicity study.

Caption: Workflow of a typical acute toxicity study.

Signaling Pathways and Logical Relationships

While acute toxicity studies primarily focus on lethality and overt signs of toxicity rather than specific signaling pathways, the observed clinical signs can provide clues to the potential target organs and systems. For instance, signs of neurotoxicity might suggest interference with neurotransmitter signaling, while liver or kidney abnormalities observed during necropsy could point towards metabolic disruption or direct organ damage. However, detailed mechanistic studies are required to elucidate the specific signaling pathways involved in this compound's acute toxicity.

The logical relationship in an acute toxicity assessment follows a clear progression from dose to effect, as illustrated in the workflow diagram. The fundamental principle is to establish a dose-response relationship, which is crucial for hazard classification and risk assessment.

References

The Impact of Butachlor on Non-Target Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The extensive use of the pre-emergent herbicide butachlor in agriculture raises significant concerns about its collateral effects on the intricate ecosystem of non-target soil microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of these impacts, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Executive Summary

Butachlor, a chloroacetanilide herbicide, exerts a multifaceted influence on soil microbial communities. Its effects are not uniformly inhibitory; rather, they manifest as a complex interplay of stimulation and suppression, contingent on the microbial group, the concentration of the herbicide, and the duration of exposure. While certain microbial populations and enzymatic activities are adversely affected, others exhibit tolerance or even utilize butachlor as a carbon source, leading to its degradation. This guide synthesizes key findings to provide a nuanced understanding of these interactions.

Data Presentation: Quantitative Effects of Butachlor

The following tables summarize the quantitative data from various studies on the impact of butachlor on soil microbial populations and enzyme activities.

Table 1: Effects of Butachlor on Soil Microbial Populations

| Microbial Group | Butachlor Concentration (µg/g soil) | Incubation Time | Observed Effect | Reference |

| Bacteria | 5.5 - 22.0 | - | Increased population | [1] |

| 100 mg/kg | - | Significant decrease in number | [2] | |

| Fungi | 5.5 - 22.0 | - | Increased population (retarded at higher conc.) | [1] |

| Actinomycetes | 5.5 - 22.0 | - | Significant decline in number | [1] |

| Anaerobic Hydrolytic Fermentative Bacteria | - | - | Stimulated growth | [1] |

| Sulfate-Reducing Bacteria (SRB) | 5.5 - 22.0 | - | Stimulated growth (higher numbers with increased conc.) | |

| Denitrifying Bacteria | - | - | Stimulated growth | |

| Hydrogen-Producing Acetogenic Bacteria | - | - | Inhibited growth | |

| Methane-Producing Bacteria (MPB) | ≤ 1.0 | - | Accelerated growth | |

| 22.0 | - | Inhibited growth |

Table 2: Effects of Butachlor on Soil Enzyme Activities

| Enzyme | Butachlor Concentration | Incubation Time | Observed Effect | Reference |

| Dehydrogenase | 5.5, 11.0, 22.0 µg/g | 16 days | Enhanced activity (highest at 22.0 µg/g) | |

| Hydrogen Peroxidase | - | - | Stimulated activity | |

| Urease | - | Later stages | Improved activity | |

| Low concentrations | 1 and 7 days | Stimulated activity, then inhibited | ||

| High concentrations | - | Continuous inhibition | ||

| Sucrase | - | 7 days | 18.31% decrease in activity | |

| Nitrogen Fixation (Acetylene Reduction) | - | Shortly after application | Suppressed | |

| - | After 37 days | Augmented | ||

| Nitrification | - | Initially | Stimulated | |

| - | Afterwards | Greatly reduced | ||

| Soil Respiration | 5.5, 11.0, 22.0 µg/g | Several days to >20 days | Depressed | |

| Acidic Phosphatase | 5% v/v to 75.9% v/v | - | Continuous decrease in activity |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research in this area.

Soil Microcosm Incubation Study

This protocol is designed to assess the impact of butachlor on soil microbial communities and their functions under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (2 mm)

-

Butachlor stock solution of known concentration

-

Incubation vessels (e.g., Mason jars)

-

Apparatus for maintaining constant temperature and moisture

Procedure:

-

Soil Preparation: Collect fresh soil from the field, removing large debris and roots. Sieve the soil through a 2 mm mesh to ensure homogeneity.

-

Moisture Adjustment: Determine the water-holding capacity (WHC) of the soil and adjust the moisture content to a predetermined level (e.g., 60% WHC).

-

Butachlor Application: Prepare different concentrations of butachlor solution. Add the solutions to the soil samples to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100 µg/g soil). A control group with no butachlor application is essential.

-

Incubation: Place the treated soil samples into incubation vessels. The vessels should be sealed but allow for gas exchange if monitoring respiration. Incubate at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 30-60 days).

-

Sampling: Collect soil subsamples at different time intervals (e.g., 0, 7, 14, 30, 60 days) for various analyses, including microbial population counts, enzyme activity assays, and DNA extraction.

Soil Enzyme Activity Assays

a) Dehydrogenase Activity Assay (TTC Method)

Dehydrogenase activity is a reliable indicator of overall microbial activity in the soil.

Reagents:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

-

Tris-HCl buffer (pH 7.4)

-

Methanol

Procedure:

-

Incubate 5 g of soil with 5 ml of 0.5% TTC in a Tris-HCl buffer (pH 7.4).

-

Incubate the mixture at 37°C for 24 hours in the dark.

-

Stop the reaction by adding 10 ml of methanol.

-

Extract the triphenyl formazan (TPF) produced by shaking and centrifuging the sample.

-

Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

-

Calculate the amount of TPF formed, which is proportional to the dehydrogenase activity.

b) Urease Activity Assay

Urease activity reflects the capacity of the soil to hydrolyze urea, a key process in the nitrogen cycle.

Reagents:

-

Urea solution (10%)

-

Phosphate buffer (pH 6.7)

-

Potassium chloride (KCl) solution (2.5 M) containing a urease inhibitor (e.g., silver sulfate)

-

Nessler's reagent

Procedure:

-

Incubate 5 g of soil with 5 ml of urea solution in a phosphate buffer (pH 6.7) at 37°C for 2 hours.

-

Stop the reaction and extract the ammonium produced by adding 50 ml of KCl solution.

-

Filter the suspension and determine the ammonium concentration in the filtrate colorimetrically using Nessler's reagent at 410 nm.

-

Urease activity is expressed as the amount of ammonium released per unit of soil per unit of time.

Microbial Community Analysis using Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular biology technique used to profile the diversity of microbial communities based on the separation of PCR-amplified 16S rRNA gene fragments.

Procedure:

-

DNA Extraction: Extract total microbial DNA from soil samples using a suitable commercial kit or a standardized protocol.

-

PCR Amplification: Amplify the V3 region of the bacterial 16S rRNA gene using specific primers (e.g., 341f-GC and 534r). The forward primer should have a GC-clamp attached to its 5' end.

-

DGGE: Perform electrophoresis of the PCR products on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide).

-

Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green I) and visualize the DNA bands under UV light. Each band theoretically represents a different bacterial species.

-

Analysis: Analyze the banding patterns to assess the changes in the microbial community structure in response to butachlor treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes and workflows related to the effects of butachlor on soil microorganisms.

References

The Neurotoxic Landscape of Butachlor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 28, 2025] – Butachlor, a pre-emergent herbicide from the chloroacetanilide class, is widely used in agriculture to control annual grasses and certain broadleaf weeds. Its extensive use, however, raises significant concerns about its potential adverse effects on non-target terrestrial organisms. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of butachlor, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Executive Summary

Butachlor exhibits a range of neurotoxic effects on terrestrial organisms, primarily mediated through the induction of oxidative stress and potential disruption of neurotransmitter systems. In invertebrates such as earthworms, butachlor exposure leads to dose-dependent mortality, reduced growth and reproduction, and behavioral changes. In mammals, studies on rodents suggest that butachlor can induce central nervous system depression and developmental neurotoxicity. The primary mechanism of butachlor-induced neurotoxicity appears to be the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. While direct inhibition of acetylcholinesterase (AChE) has been observed in some aquatic invertebrates, its role in terrestrial organisms is less clear.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative data on the neurotoxic effects of butachlor on various terrestrial organisms.

Table 1: Acute Toxicity of Butachlor in Terrestrial Invertebrates

| Organism | Test Type | Duration | LC50 (mg/kg soil) | 95% Confidence Interval | Reference |

| Eisenia fetida | Artificial Soil | 14 days | Varies by soil composition | Not specified | [1] |

| Eutyphoeus waltoni | Sandy Soil | 24 hours | 0.952 | 0.689 - 2.071 | [2] |

| Eutyphoeus waltoni | Sandy Soil | 48 hours | 0.652 | 0.486 - 0.852 | [2] |

| Eutyphoeus waltoni | Sandy Soil | 72 hours | 0.543 | 0.346 - 0.724 | [2] |

| Eutyphoeus waltoni | Sandy Soil | 96 hours | 0.449 | 0.246 - 0.602 | [2] |

| Eutyphoeus waltoni | Sandy Soil | 120 hours | 0.388 | 0.127 - 0.533 | |

| Eutyphoeus waltoni | Sandy Soil | 240 hours | 0.287 | 0.056 - 0.432 |

Table 2: Sublethal Effects of Butachlor on Earthworms (Eisenia fetida)

| Parameter | Butachlor Concentration (mg/kg) | Duration | Observation | Reference |

| Biomass | 0.2575, 0.5150, 2.5750 | 60 days | Decreased with increasing concentration | |

| Cocoon Production | 0.2575, 0.5150, 2.5750 | 60 days | Reduced with increasing concentration | |

| Clitellum Development | 0.2575, 0.5150, 2.5750 | 60 days | Decreased percentage of mature specimens |

Table 3: Acute Oral Toxicity of Butachlor in Mammals

| Organism | Sex | Median Lethal Dose (LD50) (mg/kg) | Reference |

| Rat | Male | 2620 | |

| Rat | Female | 3050 | |

| Mouse | Male | 4140 | |

| Mouse | Female | 5030 |

Table 4: Effects of Butachlor on Oxidative Stress Markers in Wistar Rats (262 mg/kg b.w./day for 28 days)

| Parameter | Tissue | Change from Control | Reference |

| Malondialdehyde (MDA) | Blood | +41.35% | |

| Malondialdehyde (MDA) | Hepatic Tissue | +35.16% | |

| Malondialdehyde (MDA) | Renal Tissue | +34.32% | |

| Glutathione Peroxidase (GPx) | Blood | -31.013% | |

| Glutathione Peroxidase (GPx) | Hepatic Tissue | -29.019% | |

| Glutathione Peroxidase (GPx) | Renal Tissue | -36.62% | |

| Glutathione (GSH) | Blood | -37.25% | |

| Glutathione (GSH) | Hepatic Tissue | -16.53% | |

| Glutathione (GSH) | Renal Tissue | -51.16% |

Signaling Pathways in Butachlor-Induced Neurotoxicity

The primary neurotoxic mechanism of butachlor appears to be the induction of oxidative stress. Exposure to butachlor leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger a cascade of events leading to apoptosis, or programmed cell death, in neuronal cells.

While the precise signaling pathways are still under investigation for butachlor's neurotoxicity in terrestrial organisms, studies on its effects in other tissues and on related chloroacetanilide herbicides suggest the involvement of several key pathways.

Studies on mice have shown that butachlor exposure can lead to the overexpression of pro-apoptotic proteins such as Bax, Caspase-3, Caspase-9, and p53, and a decrease in the anti-apoptotic protein Bcl-2 in liver tissue, suggesting a mitochondrial-mediated apoptotic pathway. It is plausible that a similar mechanism is at play in neuronal tissues.

While some organophosphate and carbamate pesticides exert their neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), the evidence for butachlor's direct and significant inhibition of AChE in terrestrial organisms is currently lacking. A study on the freshwater snail Pila globosa did show a dose-dependent decrease in AChE activity upon in vitro and in vivo exposure to butachlor. However, a study on the tadpoles of the frog Fejervarya limnocharis found no depression of cholinesterase activity. Further research is needed to clarify the role of AChE inhibition in butachlor's neurotoxicity in terrestrial species.

Experimental Protocols

This section outlines the general methodologies employed in the assessment of butachlor's neurotoxicity.

Acute Toxicity Testing in Earthworms (e.g., Eisenia fetida, Eutyphoeus waltoni)

-

Test Organisms: Adult earthworms with a well-developed clitellum are selected.

-

Test Substrate: Artificial soil is prepared according to OECD Guideline 207, typically consisting of sphagnum peat, kaolin clay, and industrial sand. For some studies, natural soil types (e.g., sandy, loamy, clay) are used.

-

Butachlor Application: Butachlor is dissolved in a suitable solvent (e.g., acetone) and thoroughly mixed into the soil to achieve the desired nominal concentrations. The solvent is allowed to evaporate before introducing the earthworms.

-

Exposure Conditions: The tests are conducted in controlled laboratory conditions, with specific temperature, humidity, and light/dark cycles.

-

Endpoint Measurement: Mortality is assessed at regular intervals (e.g., 24, 48, 72, 96, 120, and 240 hours). The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis.

-

Reference:

Sublethal Effects Assessment in Earthworms

-

Methodology: Similar to acute toxicity testing, but using sublethal concentrations of butachlor.

-

Endpoints:

-

Biomass: Individual earthworm weight is measured at the beginning and end of the exposure period.

-

Reproduction: The number of cocoons produced per worm is counted over a defined period.

-

Development: The time to clitellum development in juvenile worms can be monitored.

-

-

Reference:

Neurobehavioral Assessment in Rodents

Developmental neurotoxicity (DNT) studies in rats are conducted to evaluate the potential for butachlor to affect the developing nervous system.

-

Test Animals: Pregnant female rats are dosed with butachlor during gestation and lactation.

-

Exposure: Butachlor is typically administered via oral gavage or in the diet.

-

Offspring Evaluation: The offspring are subjected to a battery of behavioral and neurological tests at various developmental stages, including:

-

Motor Activity: Spontaneous activity in an open field is measured.

-

Auditory Startle Response: The reflex response to a sudden loud noise is assessed.

-

Learning and Memory: Tests such as the Morris water maze or passive avoidance tasks are used to evaluate cognitive function.

-

Neuropathology: Brain tissue is examined for any structural abnormalities.

-

-

Reference:

Oxidative Stress Parameter Measurement

-

Sample Collection: Blood and tissue samples (e.g., brain, liver, kidney) are collected from control and butachlor-exposed animals.

-

Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using methods such as the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Assays: The activities of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT) are determined using spectrophotometric methods.

-

Reduced Glutathione (GSH) Assay: The concentration of GSH, a key non-enzymatic antioxidant, is measured.

-

Reference:

Discussion and Future Directions

The available evidence clearly indicates that butachlor poses a neurotoxic risk to terrestrial organisms. The primary mechanism appears to be the induction of oxidative stress, leading to cellular damage and apoptosis. However, several knowledge gaps remain that warrant further investigation:

-

Acetylcholinesterase Inhibition: The role of AChE inhibition in the neurotoxicity of butachlor in terrestrial organisms needs to be definitively established through targeted studies on a wider range of species.

-

Neurotransmitter Systems: Research is needed to investigate the effects of butachlor on key neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems, to better understand its impact on behavior and neurological function.

-

Signaling Pathways: More detailed studies are required to elucidate the specific molecular signaling pathways involved in butachlor-induced neurotoxicity, particularly the upstream and downstream effectors of oxidative stress.

-

Developmental Neurotoxicity: Further DNT studies with a focus on long-term behavioral outcomes are needed to fully characterize the risks associated with early-life exposure to butachlor.

A deeper understanding of these areas will be crucial for accurate risk assessment and the development of potential therapeutic or preventative strategies to mitigate the neurotoxic effects of butachlor. Professionals in drug development may also find these mechanistic insights valuable for identifying potential targets for neuroprotective agents.

References

An In-depth Technical Guide to the Biochemical Pathways of Butenachlor Metabolism in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the metabolism of Butenachlor, a widely used chloroacetanilide herbicide, in plant systems. Understanding these detoxification pathways is critical for developing herbicide-resistant crops, managing weed resistance, and assessing the environmental fate of this agrochemical.

Core Metabolic Pathways

The detoxification of this compound in plants is a multi-phase process, generally categorized into Phase I (transformation), Phase II (conjugation), and Phase III (sequestration). This cascade of reactions systematically transforms the lipophilic this compound molecule into more water-soluble, less toxic, and readily sequestered conjugates.

Phase I: Transformation Reactions

The initial phase of this compound metabolism involves the modification of the parent molecule to introduce or expose functional groups, rendering it more reactive for subsequent conjugation. These reactions are primarily catalyzed by the Cytochrome P450 (CYP450) monooxygenase superfamily of enzymes[1][2][3]. Key transformation reactions include:

-

Dealkylation: This involves the removal of alkyl groups. Both C-dealkylation and N-dealkylation processes can occur, breaking down the butoxymethyl side chain[4].

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule increases its polarity.

-

Dechlorination: The removal of the chlorine atom is a critical detoxification step, as the chloroacetyl group is associated with herbicidal activity.

These initial modifications result in a variety of intermediate metabolites. One of the key metabolites identified in rice plants is 2,6-diethylaniline [5]. In total, studies have characterized numerous this compound derivatives in plants, including 16 distinct metabolites from Phase I and subsequent reactions.

Phase II: Conjugation Pathways

Following Phase I transformation, the activated metabolites are conjugated with endogenous, hydrophilic molecules. This process further increases water solubility and significantly reduces phytotoxicity. Two primary conjugation pathways are crucial for this compound detoxification.

-

Glutathione Conjugation: This is a major detoxification route for chloroacetanilide herbicides. Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of glutathione (GSH) to the electrophilic center of this compound or its metabolites. This reaction effectively neutralizes the herbicide's reactive components. The resulting glutathione conjugate is then targeted for vacuolar sequestration.

-

Glycosylation (Sugar Conjugation): Glycosyltransferases (GTs) mediate the attachment of sugar moieties, such as glucose, to the this compound metabolites. In rice, a specific glycosyltransferase, OsGT1 , has been identified as playing a critical role in this process. Overexpression of the OsGT1 gene in rice has been shown to significantly accelerate the removal of this compound residues.

The diagram below illustrates the primary metabolic transformations of this compound in plants, encompassing both Phase I and Phase II pathways.

Phase III: Sequestration

In the final phase, the water-soluble and non-toxic glutathione and glycoside conjugates formed in Phase II are actively transported from the cytoplasm and compartmentalized. These conjugates are typically sequestered into the plant cell's vacuole by specific membrane transporters, effectively removing them from metabolically active regions of the cell and completing the detoxification process.

Quantitative Data Summary